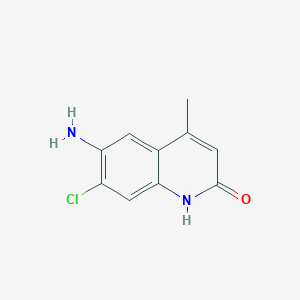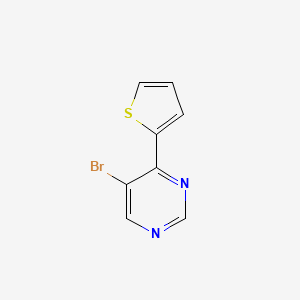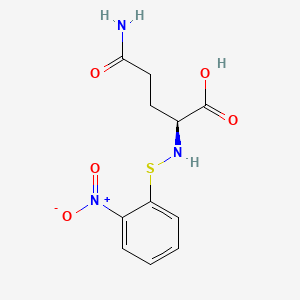
N-o-NPS-L-GLUTAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-o-NPS-L-GLUTAMINE is a derivative of the amino acid glutamine, which plays a crucial role in various metabolic processes. This compound is of significant interest due to its potential applications in scientific research, medicine, and industry. Glutamine itself is a non-essential amino acid, meaning it can be synthesized by the human body, but it becomes conditionally essential under certain physiological conditions, such as illness or stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-o-NPS-L-GLUTAMINE typically involves the protection of the amino and carboxyl groups of glutamine, followed by the introduction of the N-o-NPS group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as:
Protection of Functional Groups: Using protecting agents to shield the amino and carboxyl groups.
Introduction of N-o-NPS Group: Employing specific reagents and catalysts.
Deprotection: Removing the protecting groups to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-o-NPS-L-GLUTAMINE can undergo various chemical reactions, including:
Oxidation: Involving oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-NPS-L-glutamic acid, while reduction could produce this compound derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-o-NPS-L-GLUTAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and immune modulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of N-o-NPS-L-GLUTAMINE involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in glutamine metabolism, influencing processes such as:
Cellular Energy Production: Through its role in the tricarboxylic acid (TCA) cycle.
Protein Synthesis: By providing nitrogen for the synthesis of amino acids and nucleotides.
Immune Response: Modulating the activity of immune cells and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
L-Glutamine: The parent compound, essential for various metabolic processes.
L-Glutamic Acid: Another derivative involved in neurotransmission and protein synthesis.
L-Alanyl-L-Glutamine: A dipeptide used in clinical nutrition.
Uniqueness: N-o-NPS-L-GLUTAMINE is unique due to the presence of the N-o-NPS group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets compared to its parent compound, L-glutamine.
Eigenschaften
CAS-Nummer |
7685-73-6 |
|---|---|
Molekularformel |
C11H13N3O5S |
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
5-amino-2-[(2-nitrophenyl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5S/c12-10(15)6-5-7(11(16)17)13-20-9-4-2-1-3-8(9)14(18)19/h1-4,7,13H,5-6H2,(H2,12,15)(H,16,17) |
InChI-Schlüssel |
NBRYAVKKYCYBRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


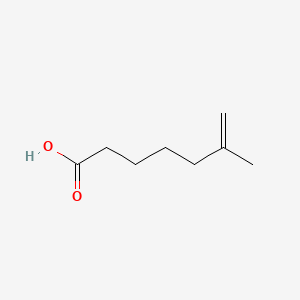
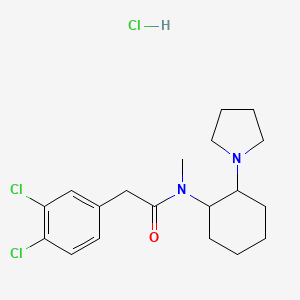
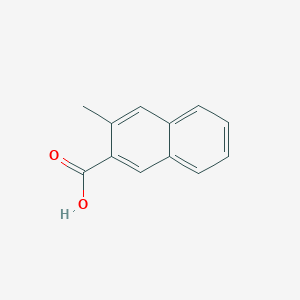
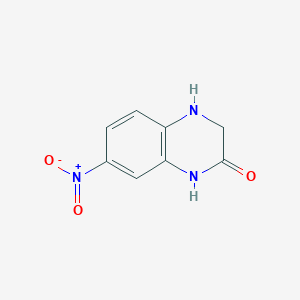
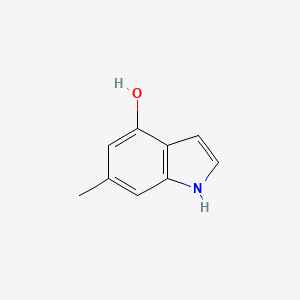
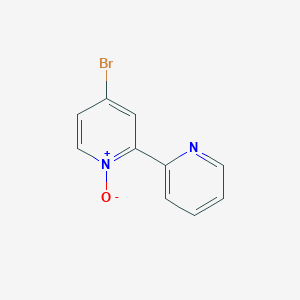
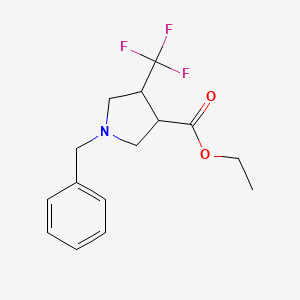
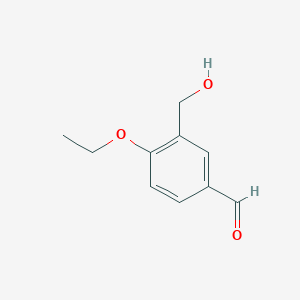
![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
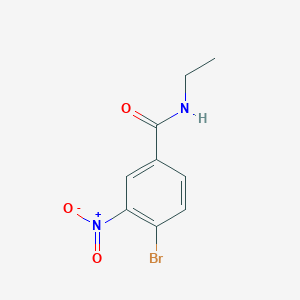
![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)
